molecular formula C24H31N3O2 B4737471 N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide

N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide

Cat. No. B4737471
M. Wt: 393.5 g/mol
InChI Key: YQLPXQWCXDVGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide, also known as Compound A, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic benefits.

Mechanism of Action

The exact mechanism of action of N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide A is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. It has been shown to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide A has a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons in the brain. Additionally, it has been shown to increase the activity of certain enzymes involved in the metabolism of neurotransmitters.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide A in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. It also has a high degree of purity, which makes it easier to study its effects in vitro and in vivo. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are a number of future directions for research on N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide A. One area of interest is its potential use as a treatment for inflammatory diseases such as arthritis and multiple sclerosis. Another area of interest is its potential use as an antidepressant and anxiolytic agent. Additionally, there is interest in studying its effects on other neurotransmitters and enzymes involved in neurotransmitter metabolism. Overall, N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide A has the potential to be a valuable tool in scientific research and a promising candidate for the development of new therapeutic agents.

Scientific Research Applications

N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide A has been studied for its potential therapeutic benefits in various fields of scientific research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis. It has also been studied for its potential use as an antidepressant and anxiolytic agent, as it has been shown to increase levels of serotonin and norepinephrine in the brain.

properties

IUPAC Name

N-[4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-4-5-9-23(28)25-21-12-10-20(11-13-21)24(29)27-16-14-26(15-17-27)22-8-6-7-18(2)19(22)3/h6-8,10-13H,4-5,9,14-17H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLPXQWCXDVGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]phenyl}pentanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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